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Compound of Interest

Compound Name: Methyl 4-chlorophenylacetate

Cat. No.: B105528 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-
chlorophenylacetate (C₉H₉ClO₂), a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for

researchers, scientists, and professionals in drug development, offering detailed interpretation

of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to

facilitate compound identification, purity assessment, and methodological development.

Introduction: The Significance of Methyl 4-
chlorophenylacetate
Methyl 4-chlorophenylacetate, with the IUPAC name methyl 2-(4-chlorophenyl)acetate and

CAS number 52449-43-1, is a chlorinated aromatic ester.[1][4] Its structural integrity and purity

are paramount in synthetic applications. Spectroscopic analysis is the cornerstone of its quality

control, providing a detailed fingerprint of the molecule's structure and chemical environment.

This guide delves into the causality behind the observed spectral features, offering a framework

for robust analytical validation.

Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy
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NMR spectroscopy provides unparalleled insight into the molecular structure by probing the

magnetic properties of atomic nuclei. For Methyl 4-chlorophenylacetate, both ¹H and ¹³C

NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data

reproducibility.

Sample Preparation:

Dissolve approximately 10-20 mg of Methyl 4-chlorophenylacetate in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

¹H NMR: Acquisition of 16-32 scans is typically sufficient.

¹³C NMR: A proton-decoupled experiment with a sufficient number of scans (e.g., 1024) is

required to achieve an adequate signal-to-noise ratio.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 4-chlorophenylacetate exhibits three distinct signals,

consistent with its molecular structure.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.28 d 2H Ar-H (ortho to Cl)

~7.24 d 2H Ar-H (ortho to CH₂)

~3.69 s 3H -OCH₃

~3.60 s 2H -CH₂-

Note: The aromatic protons often appear as a pair of doublets, characteristic of a 1,4-

disubstituted benzene ring. The exact chemical shifts and coupling constants can be extracted

from high-resolution spectra.

The choice of CDCl₃ as a solvent is based on its ability to dissolve the compound and its

minimal interference in the proton NMR spectrum, with a residual peak at 7.26 ppm.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule.

Chemical Shift (δ) ppm Assignment

~171.5 C=O (Ester Carbonyl)

~134.0 Ar-C-Cl

~132.5 Ar-C-CH₂

~130.5 Ar-CH (ortho to CH₂)

~128.8 Ar-CH (ortho to Cl)

~52.2 -OCH₃

~40.5 -CH₂-

The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The

aromatic carbons show distinct signals due to the electronic effects of the chloro and
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acetylmethyl substituents.

Functional Group Analysis by Infrared (IR)
Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Analysis
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum
The IR spectrum of Methyl 4-chlorophenylacetate is dominated by strong absorptions

corresponding to the carbonyl and C-O bonds of the ester group, as well as vibrations from the

aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1600, ~1490 Medium C=C stretch (aromatic ring)

~1250-1150 Strong C-O stretch (ester)

~1100-1000 Medium C-Cl stretch

~820 Strong
C-H bend (para-disubstituted

aromatic)

The intense band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The

presence of a para-substituted aromatic ring is supported by the strong C-H bending vibration
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observed around 820 cm⁻¹.

Molecular Weight and Fragmentation Analysis by
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and structural features of a compound by analyzing its mass-to-charge ratio

(m/z) and fragmentation pattern.

Experimental Protocol: MS Analysis
Instrumentation: Electron Ionization (EI) mass spectrometry, often coupled with Gas

Chromatography (GC-MS), is a common method for analyzing volatile compounds like Methyl
4-chlorophenylacetate.

Parameters:

Ionization Energy: Typically 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Interpretation of the Mass Spectrum
The mass spectrum of Methyl 4-chlorophenylacetate provides key information for structural

confirmation.

Molecular Ion Peak: The molecular ion peak [M]⁺ is observed at m/z 184, corresponding to the

molecular weight of the compound. A characteristic isotopic peak [M+2]⁺ at m/z 186 with

approximately one-third the intensity of the [M]⁺ peak is also observed, which is indicative of

the presence of one chlorine atom.

Key Fragment Ions: The fragmentation pattern provides further structural evidence.
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m/z Proposed Fragment

125 [Cl-C₆H₄-CH₂]⁺

127 Isotopic peak for the m/z 125 fragment

59 [COOCH₃]⁺

The base peak is often observed at m/z 125, resulting from the loss of the methoxycarbonyl

radical.

[C₉H₉ClO₂]⁺˙
m/z 184/186

[ClC₆H₄CH₂]⁺
m/z 125/127

- •COOCH₃

[COOCH₃]⁺
m/z 59

- •ClC₆H₄CH₂

•COOCH₃

Click to download full resolution via product page

Caption: Key fragmentation pathways of Methyl 4-chlorophenylacetate in EI-MS.

Conclusion
The collective evidence from NMR, IR, and MS spectroscopy provides a robust and

unequivocal identification of Methyl 4-chlorophenylacetate. The ¹H and ¹³C NMR spectra

confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and

the mass spectrum confirms the molecular weight and provides characteristic fragmentation

patterns. This comprehensive spectroscopic data serves as a critical reference for quality

assessment and regulatory submissions in the pharmaceutical and chemical industries.
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Veeprho.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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